BenchChemオンラインストアへようこそ!

Iguratimod-d5

Quantitative Analysis LC-MS/MS Bioanalysis

Iguratimod-d5 is the analytically essential deuterated internal standard for Iguratimod bioanalysis. Unlike unlabeled Iguratimod or non-isotopic analogs, its 5 Da mass shift enables co-elution with the analyte and identical extraction recovery, providing superior matrix effect correction and method accuracy. Ideal for pharmacokinetic studies, bioequivalence trials, and in vitro metabolism research.

Molecular Formula C17H14N2O6S
Molecular Weight 379.4 g/mol
Cat. No. B12412588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIguratimod-d5
Molecular FormulaC17H14N2O6S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C2C(=C1)OC=C(C2=O)NC=O)OC3=CC=CC=C3
InChIInChI=1S/C17H14N2O6S/c1-26(22,23)19-13-8-15-12(17(21)14(9-24-15)18-10-20)7-16(13)25-11-5-3-2-4-6-11/h2-10,19H,1H3,(H,18,20)/i2D,3D,4D,5D,6D
InChIKeyANMATWQYLIFGOK-VIQYUKPQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iguratimod-d5 (CAS 2816542-08-0): Analytical Reference Standard and Deuterium-Labeled Internal Standard for Pharmaceutical Quantification


Iguratimod-d5 (T-614-d5) is a deuterium-labeled analog of the small-molecule disease-modifying antirheumatic drug (DMARD) Iguratimod. It is synthesized by incorporating five deuterium atoms into the phenoxy moiety of the Iguratimod molecule (C17H9D5N2O6S; MW: 379.39) . As a stable isotope-labeled (SIL) internal standard, Iguratimod-d5 is chemically and physically near-identical to its non-labeled counterpart (CAS 123663-49-0) but differs sufficiently in mass to be distinguished by mass spectrometry [1]. Its primary purpose is to enable precise and accurate quantification of Iguratimod in complex biological matrices via LC-MS/MS assays, serving as a critical tool in pharmaceutical research, method development, and pharmacokinetic studies [2].

Iguratimod-d5 Procurement: Why Unlabeled Iguratimod or Non-Isotopic Analogs Cannot Substitute as an Internal Standard for LC-MS/MS


Generic substitution of Iguratimod-d5 with unlabeled Iguratimod or structurally unrelated internal standards (IS) in quantitative LC-MS/MS assays is analytically unsound. Unlabeled Iguratimod cannot be differentiated from the target analyte in the mass spectrometer, precluding its use as an IS. Non-isotopic analogs (e.g., agomelatine, used in a published Iguratimod assay [1]) exhibit different physicochemical properties and retention times, making them incapable of fully correcting for analyte loss during sample preparation or for complex, unpredictable matrix effects—a critical limitation in biological sample analysis. Stable isotope-labeled internal standards (SIL-IS), such as Iguratimod-d5, are the gold standard precisely because they co-elute with the analyte and experience identical extraction recovery and ionization efficiency, thereby ensuring the highest attainable accuracy and precision [2].

Iguratimod-d5 Quantitative Differentiation: Comparative Data for Analytical Method Selection and Procurement Decisions


Iguratimod-d5 vs. Unlabeled Iguratimod: Mass Spectrometric Differentiation Enabling Co-Elution and Analyte Quantification

Iguratimod-d5 is distinguished from its unlabeled counterpart by a mass shift of +5 Da (m/z 374.09 for Iguratimod vs. m/z 379.09 for Iguratimod-d5 in negative ion mode, based on molecular formulas) . This mass difference is sufficient for a triple quadrupole mass spectrometer to selectively monitor distinct multiple reaction monitoring (MRM) transitions for the analyte and the internal standard without spectral overlap, enabling their co-elution from a chromatographic column. Co-elution ensures that both compounds experience identical matrix-induced ion suppression or enhancement, allowing Iguratimod-d5 to effectively normalize the analyte signal and correct for variability in ionization efficiency [1].

Quantitative Analysis LC-MS/MS Bioanalysis

Iguratimod-d5 vs. Non-Isotopic Internal Standard: Comparative Chromatographic Behavior and Matrix Effect Correction

A published and validated LC-MS/MS method for quantifying Iguratimod in human plasma utilized agomelatine as a non-isotopic internal standard (IS), achieving a precision of <13.5% CV and accuracy of 91.3%–102.5% [1]. In contrast, a stable isotope-labeled internal standard (SIL-IS) like Iguratimod-d5 is documented to provide superior performance. The fundamental advantage of a SIL-IS is its near-identical physicochemical properties to the analyte, resulting in co-elution during chromatography and identical ionization behavior in the mass spectrometer source [2]. This enables SIL-IS to correct for complex, unpredictable matrix effects with high fidelity, a capability that non-isotopic IS like agomelatine cannot fully provide due to differences in retention time and ionization efficiency [3].

Method Validation Bioanalysis Pharmacokinetics

Iguratimod-d5 vs. Unlabeled Iguratimod: Molecular Weight Shift for MS Distinction

The molecular formula of Iguratimod-d5 is C17H9D5N2O6S, with a calculated molecular weight of 379.40 g/mol [1]. The unlabeled analyte, Iguratimod, has the formula C17H14N2O6S and a molecular weight of 374.37 g/mol [2]. This results in a calculated mass difference of 5.03 Da, which is the direct consequence of the five hydrogen-to-deuterium substitutions. This mass shift is the definitive characteristic that allows the mass spectrometer to resolve the internal standard from the analyte, thereby enabling their simultaneous quantification in a single analytical run.

Mass Spectrometry Analytical Chemistry Quality Control

Iguratimod-d5 vs. Unlabeled Iguratimod: Isotopic Purity for Minimized Analytical Interference

Commercially available Iguratimod-d5 is characterized by a specified isotopic enrichment of 98 atom % D and chemical purity of ≥95% . This high isotopic purity ensures that the signal observed in the MS channel designated for the internal standard is predominantly from the d5-labeled species, with minimal (<2%) contribution from unlabeled or partially labeled analogs. This minimizes cross-talk between the analyte and IS channels, which is critical for maintaining a wide dynamic range and accurate quantification, particularly at low analyte concentrations near the lower limit of quantification (LLOQ) [1]. Using unlabeled Iguratimod would result in 100% cross-talk, making it impossible to serve as an internal standard.

Analytical Standards Quality Control Method Validation

Iguratimod-d5 vs. Unlabeled Iguratimod: Physicochemical Property Comparison for Solubility and Storage

Iguratimod-d5 and unlabeled Iguratimod share identical physicochemical properties relevant to handling and use, a fundamental advantage of deuterium labeling. Both compounds are soluble in DMF, DMSO, and Methanol, and are recommended to be stored at 2-8°C for short-term or -20°C for long-term (up to 3 years) as a powder [1]. This equivalence ensures that Iguratimod-d5 can be seamlessly integrated into existing analytical workflows designed for Iguratimod, without requiring changes to solvent systems, mobile phases, or storage protocols [2].

Chemical Properties Storage Formulation

Primary Application Scenarios for Procuring Iguratimod-d5 in Bioanalysis and Pharmaceutical R&D


Internal Standard for Accurate LC-MS/MS Quantification of Iguratimod in Pharmacokinetic and Bioequivalence Studies

Iguratimod-d5 is the optimal internal standard for the quantification of Iguratimod in plasma, serum, or other biological matrices. Its 5 Da mass shift (from 374 to 379 m/z) allows it to be chromatographically indistinguishable from the analyte while being uniquely identifiable by the mass spectrometer, thereby correcting for recovery losses and ion suppression/enhancement . This application is essential for generating reliable pharmacokinetic (PK) parameters (Cmax, AUC, t1/2) in pre-clinical and clinical studies, as well as for demonstrating bioequivalence for generic drug applications. Using unlabeled Iguratimod or a non-isotopic analog in this context would compromise data accuracy and method robustness [1].

Reference Standard for Quality Control and Method Validation in Pharmaceutical Release Testing

Iguratimod-d5 can be employed as a reference standard or system suitability compound during the development and validation of analytical methods for Iguratimod drug substance and finished pharmaceutical products [2]. Its defined isotopic purity (98 atom % D) and chemical purity (≥95%) provide a consistent and reliable benchmark for system performance, ensuring that instruments are operating within specifications before sample analysis . This is particularly valuable for stability-indicating methods where degradation products must be resolved and quantified without interference from the internal standard.

Stable Isotope Tracer for Metabolic Pathway Elucidation and In Vitro Metabolism Studies

In in vitro metabolism studies using human liver microsomes or recombinant CYP enzymes, Iguratimod-d5 can serve as a tracer to investigate metabolic pathways, such as the formation of the major metabolite M2 by CYP2C9 and CYP2C19 [3]. By co-incubating Iguratimod-d5 with unlabeled Iguratimod, researchers can track the generation of specific metabolites by mass spectrometry, distinguishing metabolites derived from the parent drug from those that may arise from endogenous or matrix components [4]. This provides a powerful tool for studying drug-drug interactions and species-specific metabolic profiles.

Internal Standard for the Simultaneous Quantification of Iguratimod and Its Metabolites

Advanced UPLC-MS/MS methods are being developed for the simultaneous quantification of Iguratimod and its active metabolite, M2, to support comprehensive pharmacokinetic and drug-drug interaction (DDI) studies [5]. Iguratimod-d5 is the ideal internal standard for these multiplexed assays, ensuring accurate quantification of both analytes in a single run, which is crucial for understanding the full pharmacokinetic and pharmacodynamic profile of the drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Iguratimod-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.